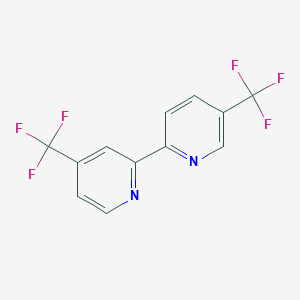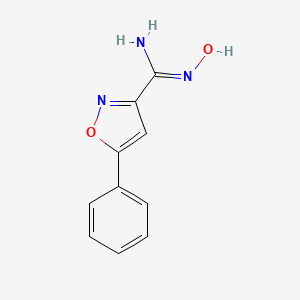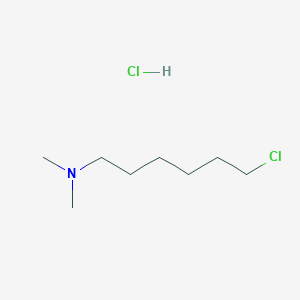
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is a fluorinated bipyridine derivative known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl typically involves the trifluoromethylation of bipyridine derivatives. One common method is the radical trifluoromethylation, where trifluoromethyl radicals are generated and reacted with bipyridine under specific conditions . This process often requires the use of catalysts such as iridium or ruthenium complexes .
Industrial Production Methods
Industrial production methods for 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl may involve large-scale trifluoromethylation reactions using cost-effective and efficient catalytic systems. The use of non-precious metal catalysts, such as iron or cobalt, has been explored to reduce production costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of functionalized bipyridines .
Scientific Research Applications
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl involves its interaction with molecular targets through coordination and binding. The trifluoromethyl groups enhance its ability to form stable complexes with metals, which can then participate in various catalytic processes. The pathways involved often include electron transfer and radical formation, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of trifluoromethyl groups.
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Di(trifluoromethyl)-diphenyl disulfide: Another fluorinated compound with similar applications.
Uniqueness
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and reactive ligands .
Properties
Molecular Formula |
C12H6F6N2 |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
InChI Key |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)











![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
